Phytol

Übersicht

Beschreibung

Phytol is an acyclic diterpene alcohol that is a significant component of chlorophyll. It is commonly used as a precursor in the synthesis of vitamins E and K1, and it also finds applications in the fragrance industry, cosmetics, shampoos, toilet soaps, and detergents . This compound is known for its anti-inflammatory and metabolic properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Phytol can be synthesized through various methods. One common method involves the hydrolysis of chlorophyll, which releases this compound as a byproduct . Another method involves the chemical synthesis starting from acetylene and acetone, which undergo a series of reactions to produce this compound .

Industrial Production Methods: Industrially, this compound is often extracted from natural sources such as green plants. For example, it can be extracted from Hydrilla verticillata using ultrasonic-assisted extraction with ethanol as a solvent . The extract is then purified using column chromatography to isolate this compound .

Analyse Chemischer Reaktionen

2.1. Hydrolysis and Degradation

Phytol can undergo hydrolysis, primarily releasing phytenal, a long-chain aldehyde. This reaction is significant as it occurs during chlorophyll breakdown in plants:

-

Reaction:

-

Findings: Research indicates that this compound can be oxidized to phytenal through both enzymatic and non-enzymatic pathways. The conversion occurs independently of light, suggesting a robust metabolic pathway in plants under various stress conditions .

2.2. Esterification Reactions

This compound can react with acyl chlorides to form various esters, which have enhanced properties for applications in cosmetics and pharmaceuticals:

-

General Reaction:

-

Data Table of this compound Derivatives:

| This compound Derivative | Reaction Time (h) | Yield (%) |

|---|---|---|

| 1a | 24 | 87 |

| 1b | 24 | 91 |

| 1c | 20 | 5 |

| 1d | 17 | 79 |

| 1e | 21 | 69 |

| 1f | 22 | 89 |

| 1g | 114 | 25 |

| 1h | 16 | 85 |

| 1i | 16 | 90 |

These derivatives exhibit varying yields based on reaction conditions, demonstrating the versatility of this compound in synthetic chemistry .

2.3. Oxidation Reactions

This compound can also undergo oxidation to yield various products, including phytenal and other aldehydes:

-

Oxidation Pathway:

-

Key Findings: The oxidation process can lead to the formation of toxic aldehydes if not regulated properly, indicating the need for metabolic control mechanisms within plant systems .

3.1. Cosmeceutical Potential

Recent studies have highlighted the potential of this compound derivatives in cosmetic formulations due to their improved biological activities:

-

Tyrosinase Inhibition: Some derivatives show enhanced inhibition of tyrosinase, an enzyme involved in melanin production, making them suitable for skin-lightening products.

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

Phytol has been extensively studied for its potential therapeutic effects. Below are some notable findings:

1.1 Anti-inflammatory and Analgesic Properties

- This compound exhibits significant anti-inflammatory effects, as demonstrated in various animal models. In a study involving carrageenan-induced paw edema in mice, this compound reduced inflammation in a dose-dependent manner, inhibiting leukocyte recruitment and decreasing levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β) .

- Another study highlighted this compound's antinociceptive activity, indicating its potential for pain management without impairing motor performance .

1.2 Antioxidant Activity

- This compound has shown strong antioxidant properties in vitro, effectively scavenging free radicals such as hydroxyl radicals and nitric oxide . This suggests its potential use in preventing oxidative stress-related diseases.

1.3 Neuroprotective Effects

- Research indicates that this compound may have anxiolytic and antidepressant effects, making it a candidate for treating nervous system diseases . A systematic review identified its pharmacological potential in reducing anxiety and depression symptoms in both humans and rodents.

1.4 Cancer Research

- Recent studies have explored this compound derivatives for their antiproliferative activity against various cancer cell lines. For instance, synthesized this compound-derived γ-butyrolactones demonstrated significant deterrent activity towards aphids while also showing antiproliferative effects against leukemia and lung carcinoma cells .

Agricultural Applications

This compound's role in agriculture is emerging, particularly in pest management:

2.1 Nematode Resistance

- A 2021 study revealed that this compound has inhibitory effects on root-knot nematodes (RKN), suggesting its potential as an eco-friendly agrochemical agent . The research demonstrated that increasing this compound levels in plants could enhance their resistance to nematode invasion.

Cosmetic Applications

This compound's properties extend to the cosmetic industry:

3.1 Cosmeceutical Potential

- Recent studies have indicated that this compound possesses immunostimulant and metabolism-modulating effects, making it a valuable ingredient in skincare formulations . this compound derivatives have shown improved tyrosinase inhibitory activity, which is crucial for skin whitening products.

Summary of Key Findings

| Application Area | Key Findings |

|---|---|

| Pharmacology | Anti-inflammatory, analgesic, antioxidant, neuroprotective, anticancer properties |

| Agriculture | Effective against root-knot nematodes; potential for eco-friendly pest control |

| Cosmetics | Antioxidant and anti-inflammatory properties; enhances skin formulations |

Case Studies

Case Study 1: Anti-inflammatory Effects

In a controlled study on mice with induced inflammation, this compound significantly reduced paw edema at doses of 7.5 to 75 mg/kg. The results indicated a marked decrease in inflammatory markers and oxidative stress levels .

Case Study 2: Nematode Resistance

Researchers at a Japanese university demonstrated that applying this compound to Arabidopsis thaliana roots resulted in increased resistance to RKN through enhanced gene expression related to tocopherol production .

Wirkmechanismus

Phytol exerts its effects through various mechanisms:

Anti-inflammatory: this compound inhibits the inflammatory response by reducing cytokine production and oxidative stress.

Metabolic Regulation: this compound influences lipid metabolism and has been shown to regulate lipid levels in the body.

Antimicrobial: this compound exhibits antimicrobial activity by disrupting microbial cell membranes.

The molecular targets and pathways involved include peroxisome proliferator-activated receptors (PPARs) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways .

Vergleich Mit ähnlichen Verbindungen

Phytol is unique due to its wide range of biological activities and its role as a precursor for essential vitamins. Similar compounds include:

Phytanic Acid: A metabolic product of this compound with similar biological activities.

Neophytadiene: A dehydration product of this compound with applications in the fragrance industry.

This compound stands out due to its versatility and the breadth of its applications in different fields.

Biologische Aktivität

Phytol, a diterpene alcohol derived from chlorophyll, has garnered significant attention in the scientific community due to its diverse biological activities. This article provides a comprehensive overview of the biological effects of this compound, including its mechanisms of action, therapeutic potential, and findings from various research studies.

Chemical Structure and Properties

This compound (C20H40O) is characterized by its long-chain unsaturated structure, which contributes to its solubility in organic solvents and its role as a precursor for various bioactive compounds. It is primarily found in essential oils and has applications in the fragrance industry as well as in pharmaceuticals.

Biological Activities

This compound exhibits a wide range of biological activities, which can be categorized into several key areas:

- Antioxidant Activity : this compound has been shown to scavenge free radicals and reduce oxidative stress in various biological systems. This property is crucial for preventing cellular damage associated with chronic diseases.

- Anti-inflammatory Effects : Research indicates that this compound can modulate inflammatory responses through pathways involving nuclear factor kappa B (NF-κB) and peroxisome proliferator-activated receptors (PPARs) .

- Antinociceptive Properties : Studies have demonstrated that this compound significantly reduces pain responses in animal models, suggesting its potential as a natural analgesic .

- Antimicrobial Activity : this compound exhibits antimicrobial properties against a range of pathogens, including bacteria and fungi. Its efficacy varies with concentration and specific microbial strains .

- Cytotoxic Effects : this compound has shown promise in inhibiting the growth of cancer cell lines, including leukemia and colon carcinoma cells, through mechanisms that involve cell cycle arrest and apoptosis induction .

The biological activities of this compound are mediated through various molecular mechanisms:

- PPAR Activation : this compound and its metabolites act as natural ligands for PPARs, influencing metabolic processes such as glucose uptake and lipid metabolism .

- Oxidative Stress Modulation : By enhancing antioxidant enzyme activity, this compound helps mitigate oxidative damage in cells .

- Apoptosis Induction : this compound promotes apoptosis in cancer cells via upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

Case Studies and Research Findings

Several studies have investigated the biological effects of this compound:

- A study on mice demonstrated that this compound administration at doses ranging from 25 to 200 mg/kg significantly reduced pain responses in nociceptive models .

- In vitro studies revealed that concentrations as low as 1 µM could induce PPAR activity in liver cells, suggesting a role for this compound in metabolic regulation .

- A meta-analysis highlighted the potential of dietary this compound in cancer prevention, emphasizing its role as a natural ligand for receptors involved in cellular proliferation and apoptosis .

Data Summary

Eigenschaften

CAS-Nummer |

150-86-7 |

|---|---|

Molekularformel |

C20H40O |

Molekulargewicht |

296.5 g/mol |

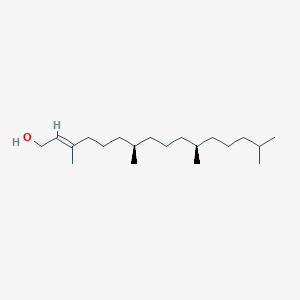

IUPAC-Name |

(7R,11R)-3,7,11,15-tetramethylhexadec-2-en-1-ol |

InChI |

InChI=1S/C20H40O/c1-17(2)9-6-10-18(3)11-7-12-19(4)13-8-14-20(5)15-16-21/h15,17-19,21H,6-14,16H2,1-5H3/t18-,19-/m1/s1 |

InChI-Schlüssel |

BOTWFXYSPFMFNR-RTBURBONSA-N |

SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Isomerische SMILES |

C[C@@H](CCC[C@@H](C)CCCC(=CCO)C)CCCC(C)C |

Kanonische SMILES |

CC(C)CCCC(C)CCCC(C)CCCC(=CCO)C |

Aussehen |

Oil |

Siedepunkt |

202.00 to 204.00 °C. @ 10.00 mm Hg |

Dichte |

0.847-0.863 |

melting_point |

< 25 °C |

Key on ui other cas no. |

150-86-7 7541-49-3 |

Physikalische Beschreibung |

Colourless to yellow viscous liquid; Faint floral aroma |

Piktogramme |

Irritant; Environmental Hazard |

Löslichkeit |

Practically insoluble to insoluble in water Soluble (in ethanol) |

Synonyme |

3,7R,11R,15-tetramethyl-2E-hexadecen-1-ol |

Herkunft des Produkts |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.